molecular formula C19H24N4O5 B2582464 ethyl 4-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperazine-1-carboxylate CAS No. 1192279-64-3

ethyl 4-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperazine-1-carboxylate

Cat. No. B2582464
CAS RN: 1192279-64-3
M. Wt: 388.424
InChI Key: MLCATIJGCPFUTC-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H24N4O5 and its molecular weight is 388.424. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis Applications

Synthetic Pathways and Derivative Formation

Research has highlighted the reactivity of related compounds with secondary amines, leading to the formation of N,N′-disubstituted piperazine derivatives, showcasing a method for creating structurally diverse molecules from ethyl piperazine-1-carboxylate precursors (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018). This approach underlines the adaptability of the ethyl piperazine-1-carboxylate scaffold in synthesizing new chemical entities.

Biological Activity Exploration

Another study delved into the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties linked to ethyl piperazine-1-carboxylate derivatives. These molecules were investigated for their antimicrobial, antilipase, and antiurease activities. Some displayed moderate to good antimicrobial activity, highlighting the therapeutic potential of such derivatives (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Structural Analysis and Material Science

Crystal Structure Insights

The structural elucidation of compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), obtained from reactions involving ethyl 1-piperazinecarboxylate, provides valuable insights into molecular conformations and intermolecular interactions. Such studies are crucial for understanding the physical properties of these compounds and their potential applications in material science (Faizi, Ahmad, & Golenya, 2016).

Drug Design and Pharmacological Potential

Antitubercular Activity

Research into benzofuran and benzo[d]isothiazole derivatives, designed from ethyl piperazine-1-carboxylate frameworks, has revealed promising inhibitors against Mycobacterium tuberculosis. These findings highlight the compound's utility in drug design, especially in the development of new antitubercular agents (Reddy et al., 2014).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new applications in various fields .

properties

IUPAC Name

ethyl 4-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-2-28-19(27)23-11-9-22(10-12-23)16(24)8-7-15-18(26)20-14-6-4-3-5-13(14)17(25)21-15/h3-6,15H,2,7-12H2,1H3,(H,20,26)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCATIJGCPFUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.